molecular formula C16H15NO4 B3038383 1-(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxylic acid CAS No. 860788-44-9

1-(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxylic acid

Cat. No.: B3038383
CAS No.: 860788-44-9
M. Wt: 285.29 g/mol
InChI Key: YERXUXFPAAUNAA-UHFFFAOYSA-N
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Description

1-(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxylic acid is a complex organic compound that features a naphthalene ring system fused with a piperidine carboxylic acid moiety

Preparation Methods

The synthesis of 1-(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the nucleophilic addition of 2-hydroxy-1,4-naphthoquinone to a piperidine derivative under controlled conditions . The reaction conditions often require specific solvents and catalysts to ensure high yield and purity of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

1-(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthalene ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

1-(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s quinone moiety can participate in redox reactions, which may disrupt cellular processes in microorganisms, leading to its antibacterial and antifungal effects . Additionally, its structural features allow it to interact with various enzymes and receptors, influencing biological pathways.

Comparison with Similar Compounds

1-(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(1,4-dioxonaphthalen-2-yl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c18-14-9-13(15(19)12-4-2-1-3-11(12)14)17-7-5-10(6-8-17)16(20)21/h1-4,9-10H,5-8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERXUXFPAAUNAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=CC(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxylic acid
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1-(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxylic acid
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1-(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxylic acid
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1-(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxylic acid
Reactant of Route 5
1-(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxylic acid
Reactant of Route 6
1-(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxylic acid

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